

potential off-target effects of L002 inhibitor

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Compound of Interest		
Compound Name:	L002	
Cat. No.:	B103937	Get Quote

Technical Support Center: L002 Inhibitor

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the **L002** inhibitor, a potent and cell-permeable inhibitor of the p300 histone acetyltransferase (HAT).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the L002 inhibitor?

A1: The primary target of **L002** is the acetyltransferase p300 (KAT3B), with a reported IC50 of 1.98 µM.[1][2] **L002** acts as a reversible and competitive inhibitor by binding to the acetyl-CoA pocket of the p300 catalytic domain.[1]

Q2: What are the known on-target effects of **L002**?

A2: By inhibiting p300, **L002** blocks the acetylation of various protein substrates, including histones and p53.[1][3] This inhibition of p300 activity leads to the suppression of STAT3 activation and can inhibit the NF-kB pathway.[1][3] Consequently, **L002** has been shown to induce growth arrest and apoptosis in cancer cells.[3]

Q3: What are the known off-target effects of the **L002** inhibitor?

A3: **L002** has been reported to have weak inhibitory effects on other histone acetyltransferases, namely PCAF and GCN5, with IC50 values of 35 μ M and 34 μ M,



respectively.[1] It is important for researchers to consider these potential off-targets, especially when using **L002** at higher concentrations.

Q4: How can I investigate potential unknown off-target effects of **L002** in my experimental system?

A4: Several experimental approaches can be employed to identify unknown off-target effects. These include:

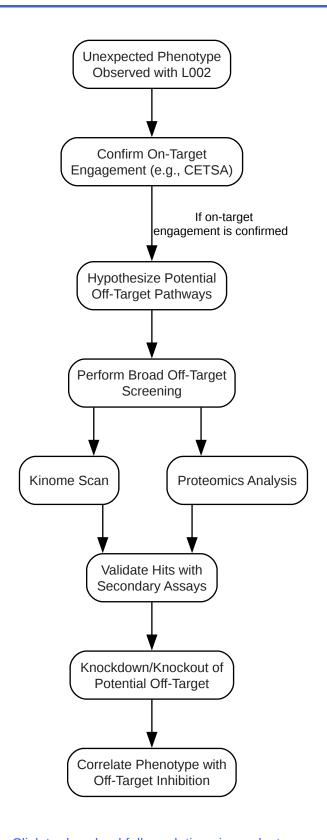
- Kinome Profiling: Screening L002 against a large panel of kinases to identify any unintended inhibitory activity.
- Proteomics-based Approaches: Utilizing techniques like mass spectrometry to analyze changes in the proteome or phosphoproteome of cells treated with L002.
- Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of L002 to proteins in a cellular context by measuring changes in their thermal stability.[4][5][6]

Troubleshooting Guides Guide 1: Unexpected Phenotypes Observed with L002 Treatment

If you observe a cellular phenotype that cannot be readily explained by the inhibition of p300, it may be due to an off-target effect. This guide provides a workflow to investigate such observations.

Workflow for Investigating Unexpected Phenotypes





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Caption: Workflow for troubleshooting unexpected phenotypes.

Troubleshooting Steps:



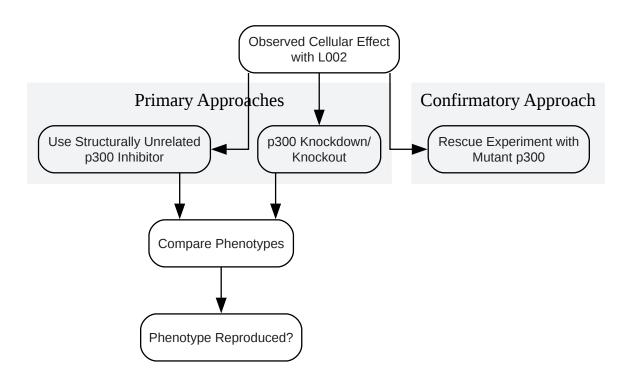
- Confirm On-Target Engagement: First, verify that L002 is engaging with its intended target, p300, in your cellular system. The Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
- Hypothesize Potential Off-Targets: Based on the observed phenotype, review relevant signaling pathways to hypothesize potential off-targets.
- Broad Off-Target Screening:
 - Kinome Scan: If you suspect off-target kinase activity, perform a kinome-wide screen to assess the inhibitory profile of L002 against a broad panel of kinases.
 - Proteomics: Employ quantitative mass spectrometry to identify changes in protein expression or phosphorylation that are inconsistent with p300 inhibition.
- Validate Hits: Validate any potential off-targets identified in the initial screen using orthogonal methods, such as in vitro enzyme assays or binding assays.
- Cellular Validation: Use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout
 of the potential off-target to determine if its depletion phenocopies the effect of L002
 treatment.

Guide 2: Distinguishing On-Target vs. Off-Target Effects

This guide outlines a strategy to differentiate between effects caused by the inhibition of p300 and those caused by off-target interactions of **L002**.

Experimental Strategy to Differentiate On- vs. Off-Target Effects





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Caption: Strategy to distinguish on- and off-target effects.

Troubleshooting Steps:

- Use a Structurally Unrelated p300 Inhibitor: Treat your cells with another p300 inhibitor that has a different chemical scaffold from **L002**. If the observed phenotype is reproduced, it is more likely to be an on-target effect of p300 inhibition.
- Genetic Knockdown/Knockout of p300: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of p300. If this genetic perturbation results in the same phenotype as L002 treatment, it strongly suggests an on-target effect.
- Rescue Experiment: In cells where p300 has been knocked out, introduce a mutant version
 of p300 that is resistant to L002 binding but retains its catalytic activity. If the addition of the
 mutant p300 rescues the phenotype in the presence of L002, this confirms the effect is ontarget.

Quantitative Data



The following table summarizes the known inhibitory concentrations of **L002** against its primary target and known off-targets.

Target	IC50 (μM)	Reference
p300 (KAT3B)	1.98	[1][2]
PCAF	35	[1]
GCN5	34	[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a ligand to its target protein in a cellular environment.[4][6]

Methodology:

- Cell Treatment: Treat intact cells with L002 at various concentrations. Include a vehicle control (e.g., DMSO).
- Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
- Cell Lysis: Lyse the cells to release the soluble proteins.
- Separation: Separate the precipitated proteins from the soluble fraction by centrifugation.
- Detection: Analyze the amount of soluble p300 in the supernatant using Western blotting or other protein detection methods. An increase in the thermal stability of p300 in the presence of L002 indicates direct target engagement.

Protocol 2: Kinome Profiling

Kinome profiling services (e.g., from companies like DiscoveRx or Carna Biosciences) can be used to screen **L002** against a large panel of kinases.



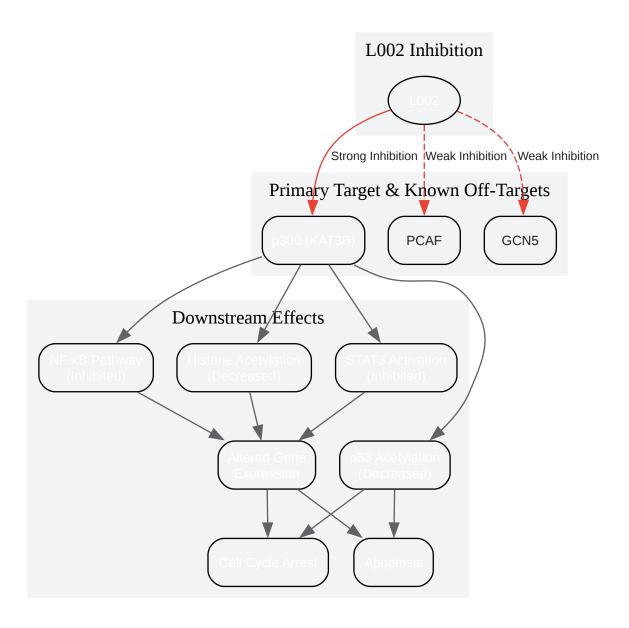
General Workflow:

- Compound Submission: Provide a sample of **L002** at a specified concentration.
- Kinase Panel Screening: The compound is screened against a panel of purified, active kinases.
- Activity Measurement: Kinase activity is measured in the presence of L002, typically using a radiometric or fluorescence-based assay.
- Data Analysis: The percentage of inhibition for each kinase is calculated, providing a selectivity profile for L002.

Signaling Pathways

The following diagram illustrates the known signaling pathways affected by the **L002** inhibitor.





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Caption: **L002** signaling pathway and downstream effects.

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